molecular formula C8H12N4O3 B13794867 Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate

Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate

Katalognummer: B13794867
Molekulargewicht: 212.21 g/mol
InChI-Schlüssel: ISGYUQYEVHPNJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its diverse biological activities and its presence in many pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with acetylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylhydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the synthesis of dyes and pigments due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-(2-hydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(2-acetylhydrazinyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-(2-acetylhydrazinyl)-3-ethyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(2-acetylhydrazinyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its acetylhydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H12N4O3

Molekulargewicht

212.21 g/mol

IUPAC-Name

methyl 3-(2-acetylhydrazinyl)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H12N4O3/c1-4-6(8(14)15-3)7(11-9-4)12-10-5(2)13/h1-3H3,(H,10,13)(H2,9,11,12)

InChI-Schlüssel

ISGYUQYEVHPNJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)NNC(=O)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.